![molecular formula C21H29N3O6 B1599599 Z-Pro-Leu-Gly-OH CAS No. 7801-38-9](/img/structure/B1599599.png)
Z-Pro-Leu-Gly-OH
Overview
Description
Z-Pro-Leu-Gly-OH, also known as ZPLG or Z-L-P-L-G-OH, is a peptide that has gained attention in the field of scientific research due to its potential applications in various fields. ZPLG is a tetrapeptide consisting of the amino acids proline, leucine, glycine, and a C-terminal carboxylic acid group.
Scientific Research Applications
Conformational Analysis
Z-PLG-OH can be utilized for studying linear tripeptide conformation and crystal structure analysis. This application is crucial in understanding the three-dimensional arrangement of atoms within a molecule, which is essential for predicting the interaction of the molecule with other compounds .
Enzyme Substrate for Post-proline Cleaving Enzyme
The tripeptide serves as a substrate for the post-proline cleaving enzyme, an endopeptidase that catalyzes the hydrolysis of the peptide bond at the carboxyl side of a proline residue. This enzyme has been purified from lamb kidney and exhibits maximal activity at pH 7.5 to 8.0 .
Pharmacological Research
Z-PLG-OH can be used as a starting material to prepare aib-pro endothiopeptides, which are of pharmacological importance. These peptides can be designed to have specific biological activities and can be used in drug development processes .
Fluorophore-Labeled Peptide Synthesis
The tripeptide can be employed to prepare biologically significant fluorophore-labeled peptide tetramers or dimers. These labeled peptides are valuable tools in biochemical research for studying protein interactions, enzyme activities, and cellular processes .
Inhibitor Synthesis
Z-PLG-OH acts as a reactant in the synthesis of benzoxazole derived human neutrophil elastase (HNE) inhibitors. HNE is a protease involved in various inflammatory diseases, and its inhibitors are potential therapeutic agents .
Peptide Bond Hydrolysis Studies
The tripeptide can be used to investigate the specificity of proteolytic enzymes towards different peptide bonds. This is particularly important in understanding enzyme-substrate interactions and designing inhibitors or activators of these enzymes .
Mechanism of Action
Biochemical Pathways
Tripeptides like z-pro-leu-gly-oh can potentially influence a variety of biochemical processes, including protein synthesis and degradation, signal transduction, and immune response .
Pharmacokinetics
Like other peptides, it is likely to be absorbed in the gut, distributed throughout the body, metabolized by peptidases, and excreted in the urine .
Result of Action
Based on its use in parkinson’s disease research , it may have effects on neuronal function and survival.
Action Environment
The action, efficacy, and stability of Z-Pro-Leu-Gly-OH are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions could potentially affect the stability of the peptide .
properties
IUPAC Name |
2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O6/c1-14(2)11-16(19(27)22-12-18(25)26)23-20(28)17-9-6-10-24(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,25,26)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTUJALMKRAEDD-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428583 | |
Record name | AC1OLQUZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Pro-Leu-Gly-OH | |
CAS RN |
7801-38-9 | |
Record name | AC1OLQUZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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